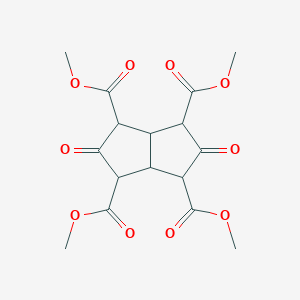

1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester

Description

1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester (hereafter referred to as the target compound) is a complex polycyclic ester derivative. Structurally, it features a pentalene backbone substituted with four methyl ester groups, two ketone functionalities (dioxo groups), and an octahydro (fully hydrogenated) framework. This compound is likely utilized in synthetic chemistry as an intermediate or precursor for fine chemicals, given its highly functionalized structure.

Properties

CAS No. |

58648-36-5 |

|---|---|

Molecular Formula |

C16H18O10 |

Molecular Weight |

370.31 g/mol |

IUPAC Name |

tetramethyl 2,5-dioxo-1,3,3a,4,6,6a-hexahydropentalene-1,3,4,6-tetracarboxylate |

InChI |

InChI=1S/C16H18O10/c1-23-13(19)7-5-6(9(11(7)17)15(21)25-3)10(16(22)26-4)12(18)8(5)14(20)24-2/h5-10H,1-4H3 |

InChI Key |

SWCWCPQCKMRHID-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2C(C(C1=O)C(=O)OC)C(C(=O)C2C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Tetracarboxylic Acid Precursors

The parent tetracarboxylic acid (1,3,4,6-pentalenetetracarboxylic acid) is synthesized via Diels-Alder reactions or oxidative coupling of cyclic dienes. Subsequent esterification with methanol under acidic conditions yields the tetramethyl ester:

Reaction Scheme:

Conditions:

Oxidative Decarboxylation and Esterification

Alternative routes involve oxidative decarboxylation of bicyclic intermediates. For example, bromodecarboxylation of α-substituted carboxylic acids using Pb(OAc) or AgBr generates radicals that undergo cyclization:

Key Steps:

Direct Esterification of Preformed Bicyclic Acids

Commercial sources (e.g., Sigma-Aldrich) indicate the compound is synthesized via esterification of 1,3,4,6-pentalenetetracarboxylic acid derivatives. This method avoids isolation of the unstable free acid:

Procedure:

-

Dissolve the acid in excess methanol.

-

Add catalytic HSO (0.5–1.0 equiv).

-

Reflux for 12–24 hours.

Optimization and Analytical Data

Reaction Optimization Table

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Pharmaceutical Industry

1,3,4,6-Pentalenetetracarboxylic acid has been explored for its potential in drug development due to its biological activity. The compound's unique structure allows it to interact with biological targets effectively, which may lead to the development of new therapeutic agents.

Organic Chemistry Research

The compound serves as a valuable intermediate in synthetic organic chemistry. Its reactivity allows for further modifications that can lead to the synthesis of various derivatives useful in research and industrial applications.

Material Science

Due to its structural attributes, this compound can be utilized in the development of advanced materials. Its ability to form complexes with metals or other materials makes it suitable for applications in catalysis and materials engineering.

Agrochemicals

Research indicates that derivatives of 1,3,4,6-Pentalenetetracarboxylic acid may possess properties beneficial for agricultural chemicals. These derivatives can enhance pest resistance or improve crop yields when developed into formulations.

Case Study 1: Pharmaceutical Applications

In a study exploring the biological activity of pentalene derivatives, researchers found that certain modifications of 1,3,4,6-Pentalenetetracarboxylic acid exhibited significant anti-cancer properties when tested against various cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Material Science Innovations

A recent investigation into the use of this compound as a precursor for novel polymers demonstrated its ability to improve material strength and thermal stability. The research focused on creating composite materials that leverage the unique properties of pentalene structures.

Mechanism of Action

The mechanism of action of tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The pentalene core provides a rigid framework that can influence the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

Limitations and Knowledge Gaps

- Direct data on the target compound’s physicochemical properties (e.g., melting point, stability) are absent in the provided evidence.

Biological Activity

1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester (CAS Number: 58648-36-5) is a complex organic compound characterized by its unique pentalene structure and multiple functional groups. With the molecular formula and a molecular weight of approximately 370.31 g/mol, this compound has garnered interest for its potential biological activities and applications in various fields including medicinal chemistry and materials science.

Structural Characteristics

The compound features a pentalene core modified with four carboxylic acid groups and two keto groups. This structural arrangement contributes to its reactivity and biological interactions. The presence of multiple stereocenters enhances its potential for diverse biological activities.

Biological Activity Overview

Research indicates that 1,3,4,6-Pentalenetetracarboxylic acid exhibits various biological activities, which can be summarized as follows:

- Antioxidant Properties : The compound shows significant antioxidant activity due to its ability to donate electrons and neutralize free radicals.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The structural features allow for interactions with enzymes, potentially inhibiting their activity.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various derivatives of pentalene compounds. The findings indicated that the tetramethyl ester derivative exhibited a higher radical scavenging activity compared to other structural analogs. This suggests its potential utility in formulations aimed at reducing oxidative stress in biological systems.

Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of 1,3,4,6-Pentalenetetracarboxylic acid was tested against several pathogens. The results demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

Enzyme Interaction Studies

Research involving enzyme kinetics revealed that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of aldose reductase, an enzyme linked to diabetic complications. This inhibition may have therapeutic implications for managing diabetes-related conditions.

Case Studies

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Evaluate antioxidant capacity | DPPH assay | High radical scavenging activity observed |

| Study 2 | Assess antimicrobial properties | Agar diffusion method | Effective against S. aureus and E. coli |

| Study 3 | Investigate enzyme inhibition | Kinetic assays | Significant inhibition of aldose reductase |

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural elucidation of 1,3,4,6-pentalenetetracarboxylic acid derivatives?

- Methodological Approach : Combine spectroscopic techniques (e.g., H/C NMR, IR) to confirm ester functionalities and hydrogenation patterns. For stereochemical analysis, use NOESY or ROESY NMR to resolve octahydro ring configurations. X-ray crystallography is critical for definitive structural assignment, especially for distinguishing between regioisomers .

Q. How can researchers optimize the synthesis of tetramethyl ester derivatives in polycarboxylic acid systems?

- Methodological Approach : Employ stepwise esterification under anhydrous conditions using methanol and catalytic sulfuric acid. Monitor reaction progress via TLC or HPLC to avoid over-esterification. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the tetramethyl ester product .

Q. What analytical techniques are essential for assessing purity in octahydro-dioxo systems?

- Methodological Approach : Use HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to detect trace impurities. Confirm thermal stability via TGA-DSC and validate crystallinity through powder XRD. Elemental analysis (CHNS/O) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do stereochemical variations in the octahydro ring system influence reactivity in catalytic hydrogenation?

- Methodological Approach : Compare diastereomers using kinetic studies (e.g., measurements under H pressure). Employ DFT calculations to model transition states and identify steric hindrance effects. Experimental validation via deuterium labeling can track hydrogenation pathways .

Q. What mechanistic insights explain contradictory data in the hydrolysis of dioxo groups under acidic vs. basic conditions?

- Methodological Approach : Conduct pH-dependent kinetic experiments with in-situ H NMR monitoring. For acidic hydrolysis, propose a carbocation intermediate (trapped via O-labeling). Under basic conditions, analyze nucleophilic attack pathways using Hammett plots to assess electronic effects .

Q. How can researchers resolve discrepancies in spectroscopic data for regioisomeric tetramethyl esters?

- Methodological Approach : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to correlate carbonyl and methyl proton signals. Compare experimental IR carbonyl stretching frequencies (1700–1750 cm) with computational vibrational spectra (e.g., Gaussian09 B3LYP/6-31G*) .

Q. What strategies mitigate side reactions during functionalization of the pentalene core?

- Methodological Approach : Use protecting groups (e.g., tert-butyl esters) for selective functionalization. Optimize reaction temperatures (≤0°C for electrophilic substitutions) and employ flow chemistry to minimize decomposition. Validate selectivity via LC-MS/MS fragmentation patterns .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Approach : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Analyze degradation products via GC-MS (nonpolar solvents) or LC-QTOF (aqueous media). Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. What statistical approaches are suitable for interpreting variability in catalytic activity across synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.